molecular formula C12H15F3N2O2S B1386242 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine CAS No. 1033777-76-2

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine

Cat. No.: B1386242
CAS No.: 1033777-76-2
M. Wt: 308.32 g/mol
InChI Key: XAVIQSCMMNLIAP-UHFFFAOYSA-N
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Description

Structural Characteristics and Chemical Identity

Molecular Structure and Identification

Chemical Formula and Molecular Weight

The compound’s molecular formula is C₁₂H₁₅F₃N₂O₂S , with a calculated molecular weight of 308.32 g/mol . This composition reflects the presence of a trifluoromethyl group, a sulfonyl linker, and a piperidine ring system.

IUPAC Nomenclature and Alternative Names

The IUPAC name is 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-amine , with the CAS registry number 1033777-76-2 . Additional identifiers include:

  • PubChem CID : 43348584
  • ChEMBL ID : 12727839
  • SMILES Code : C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Identifier Type Value
CAS Number 1033777-76-2
PubChem CID 43348584
ChEMBL ID 12727839
SMILES C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Structural Features and Functional Groups

The molecule comprises:

  • A 3-(trifluoromethyl)phenyl group : A benzene ring substituted with a trifluoromethyl group at the meta position.
  • A sulfonyl linker (SO₂) : Connecting the phenyl group to the piperidine ring.
  • A piperidin-4-amine moiety : A six-membered saturated nitrogen heterocycle with an amine group at position 4.

Key functional groups include:

  • Sulfonyl (SO₂) : A strongly electron-withdrawing group.
  • Primary amine : Present on the piperidine ring.
  • Trifluoromethyl (CF₃) : Enhances lipophilicity and electronic effects.
Chemical Database Identifiers

The compound is indexed in multiple chemical repositories:

Database Identifier
PubChem CID 43348584
ChEMBL CHEMBL12727839
InChIKey XAVIQSCMMNLIAP-UHFFFAOYSA-N
InChI 1S/C12H15F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2

Physical and Chemical Properties

Solubility Parameters

The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Limited data are available on aqueous solubility, though sulfonamides often show moderate water solubility due to the polar sulfonyl group.

Solvent Solubility
Dimethyl sulfoxide (DMSO) Soluble
Methanol Soluble
Water Not reported
Stability and Degradation Pathways

While specific degradation studies are limited, sulfonamides generally demonstrate stability under ambient conditions. Potential pathways include:

  • Hydrolysis : Cleavage of the sulfonyl-piperidine bond under acidic/basic conditions.
  • Oxidation : Deterioration of the amine group in the presence of strong oxidizing agents.
Crystalline Properties

No crystalline data (e.g., melting point, X-ray diffraction patterns) are reported in available literature. Further experimental characterization is required to determine polymorphic forms or lattice parameters.

Spectroscopic Characteristics

Spectroscopic analysis typically involves:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR to confirm structural integrity.
  • Infrared (IR) Spectroscopy : Peaks corresponding to N–H (amines), S=O (sulfonyl), and C–F (trifluoromethyl) bonds.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 308.32.
Spectroscopic Method Key Observations
¹H NMR Peaks for aromatic protons, piperidine NH, and trifluoromethyl groups
¹³C NMR Signals for CF₃, sulfonyl carbons, and piperidine carbons
IR Absorption bands at ~3300 cm⁻¹ (N–H stretch), ~1100 cm⁻¹ (S=O stretch)

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVIQSCMMNLIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Trifluoromethyl)benzenesulfonyl Chloride

  • Typically prepared by chlorosulfonation of 3-(trifluoromethyl)benzene or derivatives.
  • Alternatively, commercially available sulfonyl chlorides can be used to avoid multi-step synthesis.

Sulfonylation Reaction

Parameter Typical Conditions
Reactants Piperidin-4-amine and 3-(trifluoromethyl)benzenesulfonyl chloride
Solvent Aprotic solvents such as dichloromethane, tetrahydrofuran (THF)
Base Triethylamine or other organic bases to neutralize HCl formed
Temperature 0 °C to room temperature
Reaction Time Several hours (typically 2-6 hours)
Atmosphere Inert atmosphere (nitrogen or argon) to prevent oxidation

Reaction mechanism: The lone pair on the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

Workup and Purification

  • After completion, the reaction mixture is quenched with water.
  • Organic layer is separated, washed to remove residual base and salts.
  • Purification is typically achieved by recrystallization or chromatography to yield high-purity 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine.

Alternative Synthetic Routes and Related Intermediates

While direct sulfonylation is the main route, related synthetic methodologies from patent WO2019165981A1 and WO2021171301A1 provide insights into precursor preparation and related piperidine derivatives:

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield / Notes
1. Preparation of sulfonyl chloride Chlorosulfonation of 3-(trifluoromethyl)benzene or procurement of 3-(trifluoromethyl)benzenesulfonyl chloride Chlorosulfonic acid, controlled temperature Commercial availability preferred
2. Sulfonylation Reaction of piperidin-4-amine with sulfonyl chloride in presence of base Piperidin-4-amine, 3-(trifluoromethyl)benzenesulfonyl chloride, triethylamine, aprotic solvent High purity achievable with optimized conditions
3. Purification Workup by aqueous extraction and recrystallization or chromatography Dichloromethane, water washes Purity >95% typical
4. Optional chiral resolution For enantiomerically pure products, resolution of racemic mixtures using acidic resolving agents Acidic resolving agents, isopropanol, methanol Enantiomeric excess depends on method

Research Findings and Industrial Relevance

  • The sulfonylation method is widely accepted due to its straightforwardness and scalability.
  • Control of reaction temperature and stoichiometry is critical to minimize side reactions and maximize yield.
  • The trifluoromethyl group imparts unique physicochemical properties, making the compound valuable in pharmaceutical and agrochemical research.
  • High purity synthesis routes are essential for downstream applications, especially in medicinal chemistry.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in creating various derivatives through nucleophilic substitution and other organic transformations.

Biological Studies

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is under investigation for its potential biological activities :

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
  • Receptor Binding : Its structural features allow it to interact with various receptors, potentially influencing signal transduction pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : It is being studied for its role in developing drugs aimed at treating conditions related to enzyme dysfunction or receptor anomalies.
  • Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making it relevant for neurodegenerative disease treatments.

Material Science

The unique properties of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine are also utilized in the development of advanced materials:

  • Thermal Stability : The compound's stability makes it suitable for high-performance materials used in harsh environments.
  • Chemical Resistance : Its chemical structure imparts resistance to degradation under various conditions, enhancing the longevity of materials.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features Reference
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine -SO₂-C₆H₄-CF₃ (para) ~307.3 (calculated) Sulfonyl group enhances polarity, hydrogen-bonding capability N/A
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine -CH₂-C₆H₄-CF₃ 258.29 Methyl linker increases lipophilicity; reduced electronic effects
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride -CH₂-C₆H₄-CF₃ (dihydrochloride) 343.25 (salt form) Salt form improves solubility; benzyl group may enhance membrane permeability
N-(1,1-difluoro-4-phenyl-1-(4-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine Difluoroalkyl chain ~447.4 (calculated) Fluorinated chain increases metabolic stability and lipophilicity
4-(4-methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine core 360.36 Heterocyclic core alters binding specificity; potential kinase inhibition

Pharmacological and Physicochemical Properties

Electronic Effects
  • The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance binding to serine proteases or sulfonylurea receptors compared to methyl or benzyl analogs .
Solubility and Bioavailability
  • The dihydrochloride salt form of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine () improves aqueous solubility, critical for oral bioavailability.
  • The pyrimidine-containing compound () has moderate solubility due to its planar heterocyclic structure, which may limit absorption compared to piperidine derivatives.
Steric and Binding Interactions
  • The methyl-substituted analog () lacks the sulfonyl group’s hydrogen-bonding capacity, possibly diminishing target engagement.

Biological Activity

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • A trifluoromethyl group attached to a phenyl ring.
  • A sulfonyl group that enhances its chemical reactivity.
  • A piperidin-4-amine moiety , which is crucial for its biological interactions.

This combination of functional groups contributes to its unique properties, allowing it to engage with various biological targets effectively.

The biological activity of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine primarily involves interactions with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity and binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with target molecules. This mechanism is essential for its potential therapeutic applications, particularly in drug development aimed at modulating specific molecular pathways.

Biological Activity and Applications

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine has been studied for various biological activities, including:

  • Antiviral Properties : Recent studies have highlighted the compound's potential against viruses such as H1N1 and HSV-1, demonstrating low IC50 values, indicating effective antiviral activity at low concentrations. For instance, compounds derived from similar structures have shown promising results in inhibiting viral replication and entry .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial. The sulfonyl group enhances the interaction with active sites of enzymes, potentially leading to effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Virus/EnzymeIC50 Value (µM)Reference
AntiviralH1N1< 5
AntiviralHSV-1< 10
Enzyme InhibitionSpecific Enzymes (e.g., COX)Varies

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of related compounds, it was found that certain derivatives exhibited significant inhibition against H1N1 with IC50 values below 5 µM. The mechanism involved interference with viral entry processes, supported by molecular docking studies that confirmed binding affinities to viral proteins .

Case Study: Enzyme Interaction

Another study focused on the enzyme inhibition properties of sulfonamide derivatives similar to 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine. The compounds demonstrated varying degrees of inhibition against cyclooxygenases (COX), suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves sulfonylation of piperidin-4-amine derivatives using 3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
  • Nucleophilic substitution : Piperidin-4-amine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) .
  • Purity Validation : Use 1^1H/13^{13}C NMR to confirm sulfonamide bond formation and trifluoromethyl group integrity. LC-MS can detect residual amines or side products .

Q. How can researchers confirm the structural integrity of this compound, especially the sulfonyl-piperidine linkage?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1^1H NMR : Look for deshielded protons adjacent to the sulfonyl group (δ 3.0–3.5 ppm for piperidine CH2_2) and aromatic protons from the trifluoromethylphenyl moiety (δ 7.5–8.0 ppm) .
  • FT-IR : Confirm sulfonamide via S=O asymmetric/symmetric stretches (1340–1310 cm1^{-1} and 1160–1120 cm1^{-1}) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly if the piperidine ring adopts a chair or boat conformation .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of synthesizing this compound, and how do solvent polarities influence reaction kinetics?

  • Methodological Answer :
  • Catalysis : Ruthenium(III) chloride (RuCl3_3) has been shown to accelerate sulfonylation in aprotic solvents (e.g., DMF) by stabilizing intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl chloride reactivity but may increase side reactions. Kinetic studies via UV-Vis spectroscopy (monitoring at 260 nm for sulfonamide formation) reveal optimal rates in 1:1 DCM/acetonitrile mixtures .

Q. How do contradictory bioactivity results arise in studies of this compound, and what strategies resolve such discrepancies?

  • Methodological Answer :
  • Source of Contradictions : Variability in biological assays (e.g., enzyme inhibition vs. cell-based assays) and impurities (e.g., residual solvents affecting IC50_{50} values) .
  • Resolution Strategies :
  • Dose-Response Reproducibility : Test multiple batches with ≥95% purity (HPLC-validated) across independent labs.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors, correlating with experimental IC50_{50} values .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations (e.g., oxidation or cross-coupling)?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models sulfonamide bond cleavage pathways under oxidative conditions (e.g., permanganate) .
  • Reaction Pathway Prediction : ICReDD’s reaction path search tools integrate quantum chemical calculations to identify feasible cross-coupling partners (e.g., Suzuki-Miyaura with pyridinyl boronic acids) .

Data Contradiction Analysis

Q. Why do reported yields vary significantly (24–92%) in derivatives of sulfonylated piperidines, and how can reproducibility be improved?

  • Methodological Answer :
  • Key Factors :
  • Steric Hindrance : Bulky substituents (e.g., 3-trifluoromethylphenyl) reduce nucleophilic attack efficiency on piperidine .
  • Workup Protocols : Acidic quenching (e.g., 1M HCl) vs. neutral extraction impacts byproduct removal .
  • Improvement Strategies :
  • High-Throughput Screening : Use robotic liquid handlers to test 96 reaction conditions (varying solvents, bases, and temperatures) .
  • In Situ Monitoring : ReactIR tracks sulfonamide formation in real time, enabling rapid optimization .

Research Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on sulfonamide hydrolysis (mass shift +18 Da for water addition) .
  • Light Sensitivity : UV-visible spectroscopy (200–400 nm) identifies photooxidation products; store samples in amber vials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine
Reactant of Route 2
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine

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